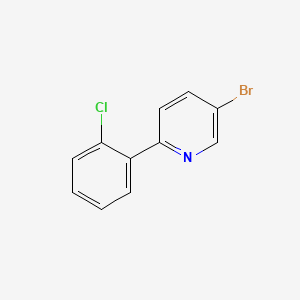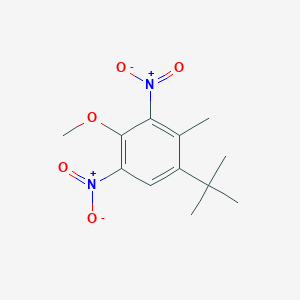![molecular formula C12H9FN2O B14755619 4-[2-(4-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 1545-85-3](/img/structure/B14755619.png)
4-[2-(4-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes a fluorophenyl group and a hydrazinylidene moiety attached to a cyclohexa-2,5-dien-1-one ring
Métodos De Preparación
The synthesis of 4-[2-(4-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 4-fluorophenylhydrazine with cyclohexa-2,5-dien-1-one under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Análisis De Reacciones Químicas
4-[2-(4-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common reagents used in these reactions include oxidizing agents like lead dioxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[2-(4-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, resulting in the observed biological effects .
Comparación Con Compuestos Similares
Similar compounds to 4-[2-(4-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one include:
4-[2-(Arylmethylidene)hydrazinylidene]cyclohexa-2,5-dienones: These compounds share a similar hydrazinylidene moiety but differ in the substituents on the aromatic ring.
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: This compound has a similar cyclohexa-2,5-dien-1-one core but different substituents, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific fluorophenyl group, which imparts unique chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
1545-85-3 |
|---|---|
Fórmula molecular |
C12H9FN2O |
Peso molecular |
216.21 g/mol |
Nombre IUPAC |
4-[(4-fluorophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12H9FN2O/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(16)8-6-11/h1-8,16H |
Clave InChI |
HJFIXZZEUKFSTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Dimethyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14755537.png)
![N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14755545.png)








![[S(R)]-N-((R)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide](/img/structure/B14755609.png)



